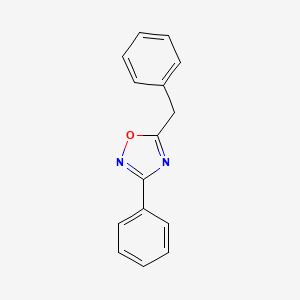

5-benzyl-3-phenyl-1,2,4-oxadiazole

Description

Historical Context and Significance of the 1,2,4-Oxadiazole (B8745197) Core in Chemical Research

The 1,2,4-oxadiazole heterocycle, a five-membered ring containing two nitrogen atoms and one oxygen atom, was first synthesized in 1884 by Tiemann and Krüger. nih.gov Initially referred to as azoxime, the compound remained a subject of niche interest for nearly eight decades. nih.gov It was not until the discovery of its photochemical rearrangement into other heterocyclic systems that it began to capture the broader attention of chemists. nih.gov

The exploration of the biological activities of 1,2,4-oxadiazole derivatives commenced in the early 1940s. nih.gov Over the last four decades, this heterocyclic ring has become a prominent scaffold in medicinal chemistry, leading to a vast number of compounds with a wide spectrum of biological activities. nih.gov The unique bioisosteric properties of the 1,2,4-oxadiazole core, where it can mimic other chemical groups like esters and amides, have made it a valuable framework in the development of new therapeutic agents. nih.govnih.gov This has led to the discovery of several commercially available drugs that incorporate the 1,2,4-oxadiazole unit. nih.gov The interest in the biological applications of 1,2,4-oxadiazoles has seen a significant surge, with research interest doubling in the last fifteen years alone. nih.gov

Overview of 3,5-Disubstituted-1,2,4-Oxadiazoles within Heterocyclic Chemistry

Within the family of 1,2,4-oxadiazole derivatives, the 3,5-disubstituted arrangement is particularly noteworthy. This substitution pattern allows for the introduction of two different functional groups onto the heterocyclic core, providing a high degree of molecular diversity and enabling the fine-tuning of physicochemical and biological properties. The synthesis of these compounds has been a subject of extensive research, with numerous methods developed to facilitate their creation. rsc.orgresearchgate.net

A common and foundational method for synthesizing 3,5-disubstituted-1,2,4-oxadiazoles involves the reaction of amidoximes with acylating agents. researchgate.net More recent advancements have focused on developing more efficient, one-pot synthetic procedures. For instance, a method published in 2017 describes the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles at room temperature from amidoximes and carboxylic acid methyl or ethyl esters in a superbase medium, offering a straightforward purification protocol. nih.gov The versatility of the 3,5-disubstituted scaffold is highlighted by the wide array of molecules that have been synthesized and studied, where the substituents can be varied from simple alkyl or aryl groups to more complex heterocyclic systems. pharmatutor.orgnih.gov

Rationale for Researching 5-benzyl-3-phenyl-1,2,4-oxadiazole and Related Analogs in Academic Contexts

The specific academic interest in 5-benzyl-3-phenyl-1,2,4-oxadiazole is rooted in the systematic exploration of structure-activity relationships (SAR) within the 3,5-disubstituted-1,2,4-oxadiazole class. In academic and medicinal chemistry research, scientists systematically alter different parts of a lead molecule to understand how these changes affect its properties. The phenyl group at the 3-position and the benzyl (B1604629) group at the 5-position represent common and synthetically accessible aromatic moieties.

Research into analogs, such as those with different substituents on the phenyl or benzyl rings, allows for a detailed investigation of how electronic and steric factors influence the molecule's behavior. nih.govacs.org For example, studies on related 3-phenyl-1,2,4-oxadiazole (B2793662) derivatives have been conducted to identify inhibitors for enzymes like the main protease (Mpro) of SARS-CoV-2. nih.gov In such studies, the phenyl group is often a core component, while the substituent at the 5-position is varied to optimize activity. nih.gov The benzyl group in 5-benzyl-3-phenyl-1,2,4-oxadiazole provides a flexible linker to an additional phenyl ring, offering different conformational possibilities compared to a directly attached aryl group. The investigation of such analogs contributes to a fundamental understanding of the chemical and biological properties of the 1,2,4-oxadiazole scaffold.

Research Findings on Substituted Oxadiazoles

The following table summarizes research findings on various oxadiazole derivatives, illustrating the diverse applications of this heterocyclic core.

| Compound Class | Substituents | Research Focus | Reference |

| 3-phenyl-1,2,4-oxadiazole derivatives | Varied substituents at the 5-position | SARS-CoV-2 Main Protease (Mpro) Inhibition | nih.gov |

| 2,5-disubstituted-1,3,4-oxadiazoles | Naphthofuran at the 5-position, various heterocycles at the 2-position | Antioxidant and Antibacterial Agents | nih.gov |

| 5-benzyl-1,3,4-oxadiazole-2-thiol derivatives | N-substituted acetamides | Acetylcholinesterase, Butyrylcholinesterase, and Lipoxygenase Inhibition | researchgate.net |

| 1,2,4-oxadiazole linked 5-fluorouracil | Various aryl groups | Anticancer Agents | nih.gov |

| 5-benzyl-1,3,4-oxadiazole-2-thiol | - | Antidiabetic and Antioxidant Properties | researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

5-benzyl-3-phenyl-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O/c1-3-7-12(8-4-1)11-14-16-15(17-18-14)13-9-5-2-6-10-13/h1-10H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWKVQOWQODFWDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC(=NO2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Benzyl 3 Phenyl 1,2,4 Oxadiazole and Analogous Structures

Classical and Contemporary Approaches to 1,2,4-Oxadiazole (B8745197) Ring Formation

The synthesis of the 1,2,4-oxadiazole heterocycle is predominantly achieved through two principal routes: the cyclization of amidoximes with carboxylic acid derivatives and the 1,3-dipolar cycloaddition between nitrile oxides and nitriles. thieme-connect.com These foundational methods have been refined over the years, leading to the development of highly efficient classical and modern synthetic protocols.

Cyclization Reactions involving Amidoximes and Carboxylic Acid Derivatives

A cornerstone in the synthesis of 1,2,4-oxadiazoles is the reaction between an amidoxime (B1450833) and a carboxylic acid or its activated form. ias.ac.ingoogle.com For the specific synthesis of 5-benzyl-3-phenyl-1,2,4-oxadiazole, this would involve the condensation of benzamidoxime (B57231) with phenylacetic acid or one of its derivatives. nih.govrsc.org The general mechanism proceeds through the initial formation of an O-acyl amidoxime intermediate, which then undergoes dehydrative cyclization to yield the final 1,2,4-oxadiazole ring. ias.ac.in

Conventional Thermal Cyclization Methods

Historically, the cyclization of the O-acyl amidoxime intermediate into the 1,2,4-oxadiazole ring is often accomplished through the application of heat. This thermal cyclization typically requires forcing conditions, such as exhaustive reflux in high-boiling point solvents like dimethylformamide (DMF) or pyridine, to drive the dehydration and ring-closure process to completion. ias.ac.in While effective, these methods can be time-consuming and may not be suitable for substrates containing thermally sensitive functional groups. ias.ac.in

Reagent-Assisted Cyclizations (e.g., EDC, DCC, CDI)

To circumvent the harsh conditions of thermal cyclization, a variety of modern coupling and dehydrating agents are employed to facilitate the reaction at lower temperatures. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are common reagents used to activate the carboxylic acid component, promoting its condensation with the amidoxime. nih.gov

A particularly effective method involves the use of 1,1'-carbonyldiimidazole (B1668759) (CDI). capes.gov.brnih.gov CDI serves a dual role by first activating the carboxylic acid for the acylation of the amidoxime and then promoting the cyclodehydration of the resulting O-acyl intermediate. This approach is highly amenable to parallel synthesis, as it simplifies the purification process, often requiring only simple liquid-liquid extraction and filtration to isolate the desired 1,2,4-oxadiazole products. capes.gov.brnih.gov

Table 1: Reagents for Assisted Cyclization of Amidoximes

| Reagent | Full Name | Role | Reference |

|---|---|---|---|

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Carboxylic Acid Activation | nih.gov |

| DCC | N,N'-Dicyclohexylcarbodiimide | Carboxylic Acid Activation | nih.gov |

| CDI | 1,1'-Carbonyldiimidazole | Acylation and Cyclodehydration | capes.gov.brnih.gov |

One-Pot Synthetic Strategies

Other one-pot methods utilize microwave irradiation to accelerate the reaction between nitriles, hydroxylamine (B1172632), and Meldrum's acid under solvent-free conditions, affording 3,5-disubstituted 1,2,4-oxadiazoles efficiently. organic-chemistry.org These methodologies offer advantages in terms of reduced reaction times, simplified procedures, and often higher yields compared to traditional multi-step approaches. ias.ac.in

1,3-Dipolar Cycloaddition of Nitrile Oxides to Nitriles

The Huisgen 1,3-dipolar cycloaddition is a powerful and widely used method for constructing the 1,2,4-oxadiazole ring. thieme-connect.com This reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with a nitrile (the dipolarophile). chem-station.commdpi.comnih.gov To synthesize 5-benzyl-3-phenyl-1,2,4-oxadiazole via this route, the reactants would be benzonitrile (B105546) oxide and benzyl (B1604629) cyanide (phenylacetonitrile).

Nitrile oxides are reactive intermediates that are typically generated in situ from precursors like hydroximoyl halides or by the dehydration of nitroalkanes. mdpi.com The conventional approach often involves the reaction of an electron-rich nitrile oxide with an electron-deficient nitrile. However, inverse electron-demand cycloadditions, which utilize an electron-deficient nitrile oxide and an electron-rich nitrile, have also been successfully developed, expanding the scope of this methodology. rsc.org DFT calculations have supported this inverse reactivity and suggested that certain substituents, like a carbamoyl (B1232498) group, can accelerate the reaction through hydrogen bonding. rsc.org

Alternative Synthetic Routes and Novel Methodologies

Beyond the two primary pathways, research has uncovered novel methods for the synthesis of 1,2,4-oxadiazoles, often employing different starting materials and reaction mechanisms.

One innovative strategy utilizes iron(III) nitrate (B79036) to mediate the selective synthesis of 3-acyl-1,2,4-oxadiazoles from alkynes and nitriles. acs.orgorganic-chemistry.orgnih.gov In this process, the iron(III) nitrate serves a dual purpose. First, it facilitates the nitration of the alkyne to produce an α-nitroketone, which subsequently dehydrates to form the nitrile oxide intermediate. Second, it activates the nitrile component, promoting the 1,3-dipolar cycloaddition. thieme-connect.comacs.orgnih.gov This method is significant as it provides direct access to 1,2,4-oxadiazoles from readily available alkynes and avoids the need for strong acids or nucleophiles to activate the nitrile. thieme-connect.comacs.orgorganic-chemistry.org

Another novel approach involves the tandem reaction of nitroalkenes with arenes and nitriles in the presence of a superacid, such as trifluoromethanesulfonic acid (TfOH). sigmaaldrich.comacs.orgacs.org This reaction proceeds through the formation of intermediate cationic species generated by the protonation of the nitroalkene in the superacidic medium. These electrophilic intermediates then react sequentially with the arene and the nitrile to construct the 1,2,4-oxadiazole ring, achieving yields of up to 96%. acs.orgacs.orgresearchgate.net

Table 2: Comparison of Key Synthetic Routes to 1,2,4-Oxadiazoles

| Method | Starting Materials | Key Intermediate(s) | Conditions/Reagents | Reference |

|---|---|---|---|---|

| Amidoxime Cyclization | Amidoxime, Carboxylic Acid/Derivative | O-Acyl amidoxime | Thermal, CDI, DCC, EDC | ias.ac.innih.govcapes.gov.br |

| 1,3-Dipolar Cycloaddition | Nitrile Oxide Precursor, Nitrile | Nitrile Oxide | Base, Heat | thieme-connect.comchem-station.comrsc.org |

| Iron(III) Nitrate Mediation | Alkyne, Nitrile | α-Nitroketone, Nitrile Oxide | Fe(NO₃)₃ | acs.orgorganic-chemistry.orgnih.gov |

| Nitroalkene Tandem Reaction | Nitroalkene, Arene, Nitrile | Cationic Species | Superacid (TfOH) | sigmaaldrich.comacs.orgacs.org |

Regioselectivity and Yield Optimization in 5-benzyl-3-phenyl-1,2,4-oxadiazole Synthesis

The regioselective synthesis of 3,5-disubstituted 1,2,4-oxadiazoles, such as 5-benzyl-3-phenyl-1,2,4-oxadiazole, is a critical aspect of their preparation. The most common approach involves the reaction of an amidoxime with a carboxylic acid derivative. researchgate.net In this reaction, the amidoxime can exist in two tautomeric forms, leading to the potential formation of two regioisomers. However, the reaction pathway and conditions can be controlled to favor the desired isomer.

One-pot synthetic procedures have been developed to improve efficiency and yield. For instance, a one-pot method for synthesizing 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and carboxylic acid methyl or ethyl esters in a superbase medium (NaOH/DMSO) has been reported. nih.gov While this method offers a simple purification protocol, it can require long reaction times (4–24 hours) and result in variable yields (11–90%). nih.gov Another one-pot approach utilizes the Vilsmeier reagent to activate the carboxylic acid group, leading to good to excellent yields (61–93%) with readily available starting materials. nih.gov

The reaction of nitriles, aldehydes, and hydroxylamine hydrochloride in a base-mediated one-pot synthesis provides a direct route to 3,5-disubstituted 1,2,4-oxadiazoles. rsc.org In this process, the aldehyde serves as both a reactant and an oxidant. rsc.org The reaction proceeds through the formation of an amidoxime, followed by its reaction with an aldehyde to form a 4,5-dihydro-1,2,4-oxadiazole intermediate, which is then oxidized to the final 1,2,4-oxadiazole. rsc.org

Microwave-assisted synthesis has emerged as a powerful tool for accelerating the synthesis of 1,2,4-oxadiazoles and improving yields. nih.govnih.gov A one-pot, two-step microwave-assisted synthesis of variously disubstituted 1,2,4-oxadiazoles from carboxylic acids and amidoximes has been reported to be high-yielding and characterized by short reaction times. nih.gov This method is also notable for its ability to preserve stereochemical integrity when using chiral starting materials. nih.gov The use of polymer-supported reagents in combination with microwave heating has also proven to be an efficient method for the rapid synthesis of 1,2,4-oxadiazoles with high purity and yields. acs.org

The table below summarizes various synthetic methods for 1,2,4-oxadiazoles, highlighting the reagents, conditions, and yields.

| Starting Materials | Reagents and Conditions | Product | Yield | Reference |

| Amidoximes and Carboxylic Acid Esters | NaOH/DMSO, Room Temperature, 4-24h | 3,5-disubstituted-1,2,4-oxadiazoles | 11-90% | nih.gov |

| Amidoximes and Carboxylic Acids | Vilsmeier Reagent, Trimethylamine, CH2Cl2, Room Temperature, 3h | 3,5-disubstituted-1,2,4-oxadiazoles | 61-93% | nih.govnih.gov |

| gem-dibromomethylarenes and Amidoximes | Two-component reaction | 3,5-diarylsubstituted-1,2,4-oxadiazoles | ~90% | nih.gov |

| Nitroalkenes, Arenes, and Nitriles | TfOH, 10 min | 3,5-disubstituted-1,2,4-oxadiazoles | ~90% | nih.gov |

| Carboxylic Acids and Amidoximes | Microwave irradiation | Variously di-substituted 1,2,4-oxadiazoles | High | nih.gov |

| Nitriles, Aldehydes, and Hydroxylamine Hydrochloride | Base-mediated, one-pot | 3,5-disubstituted 1,2,4-oxadiazoles | Moderate to Good | rsc.org |

Green Chemistry Principles in 1,2,4-Oxadiazole Synthesis

The application of green chemistry principles to the synthesis of 1,2,4-oxadiazoles is an area of growing interest, aiming to develop more environmentally benign and sustainable methods. nih.govnih.gov These approaches focus on reducing waste, using less hazardous chemicals, and improving energy efficiency.

Microwave-assisted synthesis is a prominent example of a green chemistry approach in this context. nih.govwjarr.com It significantly reduces reaction times, often from hours to minutes, and can lead to higher yields and purer products, thereby minimizing the need for extensive purification. nih.govwjarr.com The use of water as a solvent in microwave-assisted transformations further enhances the green credentials of these methods. researchgate.net

Solvent-free reaction conditions represent another key green chemistry strategy. The reaction of amidoximes with acyl halides under solvent-free conditions, for instance, provides a direct route to 1,2,4-oxadiazole derivatives. researchgate.net Similarly, a one-pot reaction between nitriles, hydroxylamine, and Meldrum's acid under microwave irradiation and solvent-free conditions affords 3,5-disubstituted 1,2,4-oxadiazoles in good to excellent yields. organic-chemistry.org

The use of heterogeneous catalysts that can be easily recovered and reused is another important aspect of green synthesis. Graphene oxide (GO) has been employed as a metal-free, heterogeneous carbocatalyst for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles. nih.gov GO acts as both an oxidizing agent and a solid acid catalyst in this process, which offers a broad substrate scope and good sustainability. nih.gov While some green methods may currently result in moderate yields, ongoing research is focused on improving their efficiency and wider applicability. nih.gov

The following table highlights some green chemistry approaches for the synthesis of 1,2,4-oxadiazoles.

| Green Approach | Reagents and Conditions | Product | Advantages | Reference |

| Microwave-assisted synthesis | Amidoximes and Carboxylic Acids | Variously di-substituted 1,2,4-oxadiazoles | Short reaction times, high yields, high purity | nih.govnih.gov |

| Solvent-free synthesis | Amidoximes and Acyl Halides | 1,2,4-oxadiazole derivatives | Reduced solvent waste | researchgate.net |

| Heterogeneous Catalysis | Graphene Oxide (GO), Benzonitrile, Hydroxylamine hydrochloride, Benzaldehyde | 3,5-disubstituted 1,2,4-oxadiazole | Metal-free, reusable catalyst | nih.gov |

| Microwave-assisted synthesis in water | N-protected α-amino acids and amidoximes in acetone/water | Chiral 1,2,4-oxadiazoles | Use of environmentally benign solvent | researchgate.net |

Advanced Spectroscopic and Structural Characterization of 5 Benzyl 3 Phenyl 1,2,4 Oxadiazole and Its Analogs

High-Resolution NMR Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 1,2,4-oxadiazole (B8745197) derivatives, providing unambiguous evidence of their molecular framework through the analysis of ¹H and ¹³C chemical shifts and coupling constants.

¹H NMR Spectroscopy: The proton NMR spectra of 1,2,4-oxadiazole analogs are characterized by distinct signals corresponding to the aromatic protons of the phenyl and benzyl (B1604629) groups. The chemical shifts of these protons are influenced by their electronic environment. For instance, in 3-aryl-5-methyl-1,2,4-oxadiazoles, the ortho protons of the 3-phenyl group typically resonate in the range of δ 7.90-8.37 ppm, while the meta and para protons appear between δ 7.23-7.70 ppm. scispace.com The methylene (B1212753) protons of the benzyl group in 5-benzyl-3-phenyl-1,2,4-oxadiazole would be expected to appear as a singlet in the upfield region of the aromatic signals.

¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy is instrumental in defining the carbon skeleton. tandfonline.com The two carbon atoms of the 1,2,4-oxadiazole ring exhibit characteristic chemical shifts. For 3,5-disubstituted 1,2,4-oxadiazoles, the C3 and C5 signals are typically observed in the ranges of δ 168.4-169.1 ppm and δ 172.4-173.5 ppm, respectively. st-andrews.ac.uk The chemical shifts of the phenyl and benzyl carbons provide further structural confirmation. Substituent effects on the phenyl ring can induce systematic changes in the chemical shifts of the ring carbons, which can be correlated with Hammett parameters to study electronic interactions. tandfonline.com For example, a methyl substituent on the phenyl ring at C-3 has a minimal effect on the chemical shift of C-3 itself but induces a notable downfield shift at the substituted carbon. scispace.com

Interactive Table: Representative ¹³C NMR Chemical Shifts (δ, ppm) for the 1,2,4-Oxadiazole Ring in Analogs.

| Position | Chemical Shift Range (ppm) |

|---|---|

| C3 | 168.4 - 169.1 |

Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the precise determination of the molecular weight and elemental composition of 5-benzyl-3-phenyl-1,2,4-oxadiazole and its analogs, thereby confirming their molecular formulas. nih.gov The fragmentation patterns observed in the mass spectra also provide valuable structural information. nih.govrsc.org

Under electron impact (EI) ionization, 1,2,4-oxadiazoles undergo characteristic fragmentation pathways. Common fragmentation includes the cleavage of the heterocyclic ring and the loss of substituents. The molecular ion peak (M+) is typically observed, and its high-resolution measurement allows for the unambiguous determination of the elemental formula. For instance, the HRMS (ESI) of 5-phenyl-3-(pyridin-2-yl)-1,2,4-oxadiazole shows a calculated m/z of 224.0818 for [M+H]⁺, with a found value of 224.0821, confirming the molecular formula C₁₃H₉N₃O. nih.gov Similarly, for 5-phenyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole, the calculated m/z for [M+H]⁺ is 225.0771, and the found value is 225.0770. nih.gov

Infrared and UV-Vis Spectroscopy for Functional Group and Electronic Structure Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information regarding the functional groups and electronic structure of 1,2,4-oxadiazole derivatives.

Infrared Spectroscopy: The IR spectra of these compounds display characteristic absorption bands that confirm the presence of specific functional groups. The C=N stretching vibration of the oxadiazole ring typically appears in the region of 1600-1630 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C stretching bands for the aromatic rings are found in the 1450-1600 cm⁻¹ region. The C-O-C stretching of the oxadiazole ring can be observed around 1100-1200 cm⁻¹.

UV-Vis Spectroscopy: The electronic absorption spectra of 1,2,4-oxadiazole analogs are characterized by absorption bands in the UV region, arising from π → π* transitions within the aromatic and heterocyclic rings. For example, 2-(4-biphenylyl)-5-phenyl-1,3,4-oxadiazole, a related isomer, exhibits a distinct absorption spectrum in the 225–350 nm region in solution, with a 0-0 band at 305 nm. wordpress.com The position and intensity of these absorption maxima can be influenced by the nature and position of substituents on the phenyl rings. For 5-benzyl-1,3,4-oxadiazole-2-thiol, a maximum absorbance was observed at 263 nm. researchgate.net

Interactive Table: Characteristic IR Absorption Bands for 1,2,4-Oxadiazole Analogs.

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H stretch | >3000 |

| C=N stretch (oxadiazole) | 1600 - 1630 |

| Aromatic C=C stretch | 1450 - 1600 |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography provides definitive information on the solid-state structure of 5-benzyl-3-phenyl-1,2,4-oxadiazole and its analogs, including precise bond lengths, bond angles, and torsional angles. This technique allows for the unambiguous determination of the molecular geometry and intermolecular interactions in the crystalline state.

Crystal structures of various 1,2,4-oxadiazole derivatives have been reported, revealing key structural features. st-andrews.ac.uknih.gov For instance, in a derivative, the 1,2,4-oxadiazole ring was found to be nearly co-planar with an adjacent 4-chlorophenyl ring, with a dihedral angle of 4.89 (8)°. nih.gov In contrast, the dihedral angle between the oxadiazole ring and a benzyl group was 12.48 (9)°. nih.gov Such studies reveal the preferred conformations of the substituent groups relative to the central heterocyclic ring. Intermolecular interactions, such as hydrogen bonds and π-π stacking, which govern the crystal packing, can also be elucidated. nih.gov

Chiroptical Spectroscopy for Stereochemical Studies

Chiroptical spectroscopy, which includes techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is employed to study the stereochemistry of chiral molecules. While 5-benzyl-3-phenyl-1,2,4-oxadiazole itself is achiral, the introduction of a chiral center into its analogs would necessitate the use of chiroptical methods for the determination of absolute configuration and for studying enantiomeric purity. At present, there is limited specific information in the literature on the chiroptical properties of chiral 1,2,4-oxadiazole derivatives. However, for any newly synthesized chiral analogs, these techniques would be indispensable for their complete stereochemical characterization.

Computational Chemistry and Molecular Modeling Investigations of 5 Benzyl 3 Phenyl 1,2,4 Oxadiazole

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Stability, and Spectroscopic Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. For 5-benzyl-3-phenyl-1,2,4-oxadiazole, DFT calculations would be used to determine its most stable three-dimensional conformation by optimizing the molecular geometry. These calculations can also elucidate the electronic properties, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), which are crucial for assessing the molecule's reactivity. nih.gov

Furthermore, DFT is instrumental in predicting various spectroscopic properties. For instance, theoretical vibrational frequencies can be calculated and compared with experimental infrared (IR) and Raman spectra to confirm the molecular structure. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be computed to aid in the interpretation of experimental NMR data. nih.gov

Table 1: Illustrative DFT-Calculated Properties for a 1,2,4-Oxadiazole (B8745197) Derivative (Note: This data is representative of a typical 1,2,4-oxadiazole and not specific to 5-benzyl-3-phenyl-1,2,4-oxadiazole)

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.2 D |

Reaction Mechanism Studies through Computational Approaches

Computational methods are invaluable for investigating the mechanisms of chemical reactions. For the synthesis of 5-benzyl-3-phenyl-1,2,4-oxadiazole, which is typically formed by the cyclization of an amidoxime (B1450833) with a carboxylic acid derivative, computational studies can map out the entire reaction pathway. nih.gov This involves identifying transition states and intermediates, and calculating the activation energies for each step. Such studies provide a detailed understanding of the reaction kinetics and thermodynamics, which can be used to optimize reaction conditions for improved yield and purity.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This is a cornerstone of computer-aided drug design.

For 5-benzyl-3-phenyl-1,2,4-oxadiazole, molecular docking would be employed to screen it against a library of known biological targets to identify potential protein partners. The 1,2,4-oxadiazole scaffold is present in compounds that have shown activity against a range of targets, including enzymes and receptors. For example, related oxadiazole derivatives have been investigated as inhibitors of enzymes like the main protease of SARS-CoV-2 and sortase A. rsc.orgnih.gov Docking simulations can help to hypothesize which proteins 5-benzyl-3-phenyl-1,2,4-oxadiazole might interact with, guiding further experimental validation.

Once a putative target is identified, molecular docking can predict the binding affinity, often expressed as a docking score or estimated free energy of binding. A lower binding energy generally indicates a more stable protein-ligand complex. More importantly, these simulations reveal the specific interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and pi-stacking between the ligand and the amino acid residues of the protein's binding site. For instance, in a study of 1,2,4-oxadiazole derivatives as SARS-CoV-2 main protease inhibitors, docking revealed key hydrogen bonds and hydrophobic interactions within the active site. rsc.org

Table 2: Example of Molecular Docking Results for a 1,2,4-Oxadiazole Derivative with a Protein Target (Note: This data is for illustrative purposes and does not represent actual findings for 5-benzyl-3-phenyl-1,2,4-oxadiazole)

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues |

| SARS-CoV-2 Mpro | -7.5 | HIS41, CYS145, GLU166 |

| Sortase A | -8.2 | ARG197, TRP194 |

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Studies

Quantitative Structure-Activity Relationship (QSAR) studies are a set of computational methods that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

To perform a QSAR study for a series of analogues of 5-benzyl-3-phenyl-1,2,4-oxadiazole, the biological activity of these compounds against a specific target would first need to be determined experimentally. Then, various molecular descriptors (physicochemical properties, electronic properties, and 3D properties) would be calculated for each compound. Statistical methods are then used to build a model that correlates these descriptors with the observed biological activity.

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate 3D contour maps that visualize the regions where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen bond donor/acceptor character are favorable or unfavorable for activity. nih.gov These models, once validated, can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates. Studies on other 1,2,4-oxadiazole series have successfully used 3D-QSAR to guide the design of more potent antibacterial agents. nih.govnih.gov

Identification of Key Structural Descriptors for Biological Activity

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for the optimization of lead compounds. For 5-benzyl-3-phenyl-1,2,4-oxadiazole, the key structural descriptors for its biological activity can be inferred from computational and experimental studies of analogous compounds. The molecule can be dissected into three main components: the 3-phenyl group, the 1,2,4-oxadiazole core, and the 5-benzyl group.

The 3-phenyl group is a crucial pharmacophoric element. In studies of related 3-phenyl-1,2,4-oxadiazole (B2793662) derivatives, this phenyl ring has been shown to occupy key pockets in enzyme active sites, contributing significantly to binding affinity. For instance, in the context of SARS-CoV-2 main protease (Mpro) inhibitors, the 3-phenyl group occupies the S1 pocket of the enzyme. nih.gov The electronic nature of this ring can modulate the activity, with substitutions on the phenyl ring leading to varied biological responses.

The central 1,2,4-oxadiazole ring acts as a rigid scaffold, correctly orienting the substituents at positions 3 and 5 for optimal interaction with a biological target. This heterocyclic core is a bioisostere for esters and amides, offering improved metabolic stability. nih.gov The nitrogen atoms within the oxadiazole ring can act as hydrogen bond acceptors, forming crucial interactions with amino acid residues in a protein's active site. For example, the nitrogen at the 2-position of the 1,2,4-oxadiazole ring has been observed to form hydrogen bonds with residues like glutamine. nih.gov

The 5-benzyl group plays a significant role in defining the compound's specificity and potency. In the case of Mpro inhibitors, the benzyl (B1604629) group extends into the hydrophobic S2 pocket of the enzyme, forming favorable π-alkyl interactions with methionine residues. nih.gov The flexibility of the methylene (B1212753) bridge in the benzyl group allows for conformational adjustments to fit optimally within the binding site. The nature of the substituent on the benzyl ring can also dramatically influence activity. Studies on other oxadiazole-containing compounds have shown that electron-donating or electron-withdrawing groups on this phenyl ring can fine-tune the biological activity. acs.org

A summary of the inferred key structural descriptors and their potential roles in biological activity is presented in the table below.

| Structural Component | Key Descriptor | Inferred Role in Biological Activity | Supporting Evidence from Analogous Compounds |

| 3-Phenyl Group | Aromatic Ring | Occupies hydrophobic pockets (e.g., S1 pocket of proteases) | Docking studies of 3-phenyl-1,2,4-oxadiazole derivatives with SARS-CoV-2 Mpro. nih.gov |

| Electronic Nature | Modulates binding affinity through electronic interactions. | SAR studies showing varied activity with phenyl ring substitutions. nih.gov | |

| 1,2,4-Oxadiazole Core | Heterocyclic Ring | Rigid scaffold for optimal substituent orientation. | General principle in medicinal chemistry for heterocyclic compounds. nih.gov |

| Nitrogen Atoms | Act as hydrogen bond acceptors with protein residues. | Observed hydrogen bonding with Gln192 in Mpro. nih.gov | |

| 5-Benzyl Group | Benzyl Moiety | Interacts with hydrophobic pockets (e.g., S2 pocket of proteases). | Docking studies showing π-alkyl interactions with Met49 in Mpro. nih.gov |

| Methylene Bridge | Provides conformational flexibility for optimal binding. | General understanding of benzyl group flexibility in ligand binding. |

It is important to note that while these descriptors are inferred from studies on similar compounds, their precise contribution to the biological activity of 5-benzyl-3-phenyl-1,2,4-oxadiazole would need to be validated through specific computational and experimental studies on the compound itself.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Protein Stability

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules and their complexes over time. For 5-benzyl-3-phenyl-1,2,4-oxadiazole, MD simulations can provide critical insights into its conformational preferences and the stability of its interaction with a target protein.

A typical MD simulation study would involve placing the 5-benzyl-3-phenyl-1,2,4-oxadiazole molecule, often in a conformation predicted by molecular docking, into the active site of a target protein. This system is then solvated in a water box with appropriate ions to mimic physiological conditions. The simulation then calculates the trajectory of each atom over a period of time, typically nanoseconds to microseconds, by solving Newton's equations of motion.

Conformational Analysis: The flexibility of the benzyl group allows the molecule to adopt various conformations. MD simulations can explore the conformational landscape of 5-benzyl-3-phenyl-1,2,4-oxadiazole within the protein's binding site. By analyzing the trajectory, researchers can identify the most stable and frequently occurring conformations, which are likely the bioactive conformations. This analysis can reveal the key dihedral angles that govern the orientation of the phenyl and benzyl groups relative to the oxadiazole core.

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are calculated over time. A low and stable RMSD value indicates that the complex is in a stable equilibrium.

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the flexibility of individual amino acid residues in the protein. Residues that interact with the ligand are expected to show reduced fluctuations compared to their state in the unbound protein.

Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and the protein throughout the simulation is a strong indicator of a stable interaction.

The table below presents hypothetical data from a 100-nanosecond MD simulation of 5-benzyl-3-phenyl-1,2,4-oxadiazole in complex with a target protein, illustrating the type of information that can be obtained.

| Simulation Metric | Result | Interpretation |

| Ligand RMSD | Average: 1.5 Å (stable after 10 ns) | The ligand remains stably bound in the active site. |

| Protein Backbone RMSD | Average: 2.1 Å (stable after 15 ns) | The overall protein structure is not significantly perturbed by ligand binding. |

| Key Interacting Residue RMSF | Reduced fluctuations for Gln192, Met49 | These residues are stabilized by their interaction with the ligand. |

| Hydrogen Bond Occupancy | Oxadiazole N2 with Gln192: 85% | A persistent and strong hydrogen bond contributes to binding affinity. |

Biological and Pharmacological Research on 5 Benzyl 3 Phenyl 1,2,4 Oxadiazole and Its Bioactive Analogs

Mechanisms of Action and Target Identification

The therapeutic potential of 5-benzyl-3-phenyl-1,2,4-oxadiazole and its analogs stems from their diverse mechanisms of action, which have been the focus of extensive research. These compounds have demonstrated the ability to interfere with various cellular processes in both cancer cells and microbial pathogens, leading to the inhibition of their growth and proliferation. The following sections delve into the specific molecular pathways and targets that are modulated by these bioactive oxadiazole derivatives.

Anticancer Activity Mechanisms

The anticancer effects of 5-benzyl-3-phenyl-1,2,4-oxadiazole and related compounds are multifaceted, involving the induction of programmed cell death, inhibition of cellular proliferation, interference with crucial enzymes, and the disruption of mitochondrial function.

A significant mechanism through which oxadiazole derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. This process is often mediated by the activation of caspases, a family of cysteine proteases that play a central role in the execution of the apoptotic program.

Research has shown that certain 1,3,4-oxadiazole (B1194373) derivatives can induce apoptosis through the activation of caspase-3 and caspase-7. nih.gov For instance, one study highlighted a compound that triggered cell death through a mitochondrial-independent pathway, leading to caspase activation. nih.gov In human hepatocellular carcinoma (HepG2) and human breast cancer (MCF-7) cell lines, a 2,5-disubstituted-1,3,4-oxadiazole derivative was found to stimulate the p53-mediated intrinsic pathway of apoptosis. nih.gov Another study on 5-(4-chlorophenyl)-1,3,4-thiadiazole-based compounds demonstrated that treatment of HepG2 and MCF-7 cells resulted in a significant increase in the Bax/Bcl-2 ratio and caspase-9 levels, indicating the induction of apoptotic cell death. mdpi.com

Table 1: Selected Oxadiazole Analogs and their Apoptotic Mechanisms

| Compound/Analog | Cell Line(s) | Apoptotic Pathway | Key Findings |

|---|---|---|---|

| 1,3,4-Oxadiazole derivative | HT1080, A549 | Caspase-3/7 activation | Induced apoptosis independent of the mitochondrial pathway. nih.gov |

| 1-[2-(2-Chlorophenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3-(2H)-yl]ethanone | HepG2, MCF-7 | p53-mediated intrinsic pathway | Stimulated the intrinsic apoptotic pathway. nih.gov |

| 5-(4-Chlorophenyl)-1,3,4-thiadiazole derivatives (4e and 4i) | HepG2, MCF-7 | Increased Bax/Bcl-2 ratio, Caspase-9 activation | Induced apoptotic cell death. mdpi.com |

In addition to inducing apoptosis, 5-benzyl-3-phenyl-1,2,4-oxadiazole analogs have been shown to directly inhibit the proliferation of various cancer cell lines. This antiproliferative activity is a key aspect of their potential as anticancer agents.

Studies have demonstrated that a variety of 1,3,4-oxadiazole derivatives can inhibit the growth of cancer cells through different mechanisms, including the inhibition of growth factors, enzymes, and kinases. nih.gov For example, a series of new 2,5-diaryl/heteroaryl-1,3,4-oxadiazoles were evaluated for their anticancer potential on HT-29 (colon adenocarcinoma) and MDA-MB-231 (breast adenocarcinoma) cell lines. All tested compounds were found to reduce cell viability after 24 hours of exposure. nih.gov Similarly, another study reported that several 1,3,4-oxadiazole and 1,2,4-triazole (B32235) derivatives displayed inhibitory activities against the K562 human erythromyeloblastoid leukemia cell line, with one compound exhibiting an 85% inhibition ratio. researchgate.net

A critical mechanism of action for many bioactive compounds is the inhibition of specific enzymes that are vital for the survival and proliferation of cancer cells or viruses. Several 1,2,4-oxadiazole (B8745197) and 1,3,4-oxadiazole derivatives have been identified as potent enzyme inhibitors.

Epidermal Growth Factor Receptor (EGFR): Certain benzimidazole (B57391) derivatives containing oxadiazole moieties have been investigated as inhibitors of mutant EGFR, a key target in non-small cell lung cancer. google.com These third-generation EGFR tyrosine kinase inhibitors (TKIs) are designed to be effective against primary EGFR mutations as well as resistance mutations. google.com

Topoisomerase I: In silico molecular docking studies have suggested that some novel 2,5-disubstituted 1,3,4-oxadiazole derivatives have a high binding affinity towards topoisomerase I, an enzyme crucial for DNA replication and a target for cancer chemotherapy. iosrjournals.org

SARS-CoV-2 Main Protease (Mpro): In the context of antiviral research, a series of 3-phenyl-1,2,4-oxadiazole (B2793662) derivatives have been identified as inhibitors of the SARS-CoV-2 main protease (Mpro), a key enzyme for viral replication. nih.gov Structure-activity relationship studies led to the discovery of a potent inhibitor with an IC50 value of 5.27 µM. nih.gov Molecular docking studies suggest that these inhibitors occupy the active pocket of Mpro, with a benzyl (B1604629) group extending into the hydrophobic S2 pocket. nih.gov

Table 2: Enzyme Inhibition by Oxadiazole Analogs

| Compound/Analog Class | Target Enzyme | Significance |

|---|---|---|

| Benzimidazole-oxadiazoles | Mutant EGFR | Potential treatment for non-small cell lung cancer. google.com |

| 2,5-Disubstituted 1,3,4-oxadiazoles | Topoisomerase I | Inhibition of DNA replication in cancer cells. iosrjournals.org |

| 3-Phenyl-1,2,4-oxadiazole derivatives | SARS-CoV-2 Mpro | Antiviral potential against COVID-19. nih.gov |

While some oxadiazole derivatives induce apoptosis through mitochondrial-independent pathways, others have been shown to target the mitochondria directly, leading to cellular dysfunction and death. For instance, research on certain 1,3,4-oxadiazole compounds has indicated their ability to induce apoptosis through caspase activation that is independent of the mitochondrial pathway, suggesting alternative routes of action that bypass this organelle. nih.gov

Antimicrobial Activity Mechanisms

Beyond their anticancer properties, oxadiazole derivatives have also demonstrated significant antimicrobial activity. Their mechanisms of action against bacteria involve the disruption of cellular integrity and interference with essential bacterial processes.

Research into 5-(thioether)-N-phenyl/benzyl-1,3,4-oxadiazole-2-carboxamide/amine derivatives has revealed that these compounds can disrupt the growth and pathogenicity of bacteria like Xanthomonas oryzae pv. oryzicola (Xoc). nih.gov Proteomic analysis indicated that these derivatives interfere with pathways related to bacterial virulence, including the two-component regulation system, flagellar assembly, and quorum sensing. nih.gov One study identified the translational regulator (CsrA) and a virulence regulator (Xoc3530) as specific targets. acs.org Another proposed mechanism for some 1,3,4-oxadiazole derivatives is the puncturing of the bacterial cell membrane, leading to the release of cytoplasm. nih.gov Furthermore, some S-substituted 2-mercapto-1,3,4-oxadiazole-quinoline hybrids have been shown to be strong inhibitors of bacterial topoisomerases II (DNA gyrase) and IV, which are essential for DNA replication. nih.gov

Antibacterial Effects (e.g., Cell Wall Synthesis Disruption, Metabolic Pathway Interference)

While research specifically detailing the antibacterial effects of 5-benzyl-3-phenyl-1,2,4-oxadiazole is limited, broader studies on 1,2,4-oxadiazole and 1,3,4-oxadiazole derivatives highlight their potential as antibacterial agents.

Derivatives of 1,3,4-oxadiazole have demonstrated notable antibacterial activity. For instance, certain 1,3,4-oxadiazole thioethers interfere with bacterial virulence pathways, including the two-component regulation system, flagellar assembly, and quorum sensing. nih.gov Some 1,3,4-oxadiazole hybrids have shown activity against Pseudomonas aeruginosa and Staphylococcus aureus. nih.gov The introduction of a pentafluorosulfanyl substituent to a 1,3,4-oxadiazole compound enhanced its activity against Gram-positive pathogens by inhibiting the lipoteichoic acid (LTA) biosynthesis pathway. acs.org Specifically, these compounds disrupt the function of LtaS, an enzyme crucial for LTA synthesis. acs.org

Studies on 1,2,4-oxadiazole derivatives have also revealed promising antibacterial properties. Certain analogs have been found to be active against both drug-sensitive and resistant strains of S. aureus. nih.gov The antimicrobial potential of some 1,2,4-oxadiazoles is enhanced by the presence of electron-withdrawing groups like nitro and trifluoromethyl on a phenyl ring at the 5-position. nih.gov

The mechanism of action for some oxadiazole derivatives involves the inhibition of essential enzymes. For example, certain 1,3,4-oxadiazole derivatives linked to quinolones act as DNA gyrase inhibitors, an enzyme vital for bacterial DNA replication. nih.gov

Below is a table summarizing the antibacterial activity of selected oxadiazole derivatives:

Table 1: Antibacterial Activity of Selected Oxadiazole Derivatives

| Compound Type | Target Organism(s) | Observed Effect/Activity | Reference(s) |

| 1,3,4-Oxadiazole Thioethers | Xanthomonas oryzae pv. oryzae (Xoo), Xanthomonas oryzae pv. oryzicola (Xoc) | Good in vitro and in vivo bacteriostatic activities. nih.gov | nih.gov |

| 1,3,4-Oxadiazole-Quinolone Hybrids | Pseudomonas aeruginosa, Staphylococcus aureus | Stronger or comparable activity to ciprofloxacin (B1669076) and amoxicillin. nih.gov | nih.gov |

| 1,3,4-Oxadiazole with Pentafluorosulfanyl | Gram-positive pathogens | Enhanced activity through inhibition of lipoteichoic acid (LTA) biosynthesis. acs.org | acs.org |

| 1,2,4-Oxadiazole Derivatives | Drug-sensitive and resistant S. aureus | Active against various strains. nih.gov | nih.gov |

| 5-Aryl-1,2,4-Oxadiazoles with Electron-Withdrawing Groups | Gram-positive and Gram-negative bacteria, Fungi | Potent anti-infective agents. nih.gov | nih.gov |

Antifungal Efficacy

Research has demonstrated the antifungal potential of various 1,2,4-oxadiazole and 1,3,4-oxadiazole derivatives against a range of fungal strains.

One study reported that certain 1,2,4-oxadiazole derivatives, specifically those with electron-withdrawing groups like nitro and trifluoromethyl on a 5-phenyl ring, exhibited potent activity against fungal strains, in some cases better than the standard drug griseofulvin. nih.gov

In the realm of 1,3,4-oxadiazoles, a series of 2,5-disubstituted derivatives were synthesized and evaluated for their antifungal properties. One compound from this series displayed significantly greater activity against Aspergillus niger and Candida albicans compared to fluconazole. nih.gov

The following table provides a summary of the antifungal activity of specific oxadiazole derivatives:

Table 2: Antifungal Activity of Selected Oxadiazole Derivatives

| Compound Type | Target Organism(s) | Observed Effect/Activity | Reference(s) |

| 1,2,4-Oxadiazoles with Electron-Withdrawing Groups | Fungal strains | Better potency than ampicillin (B1664943) and griseofulvin. nih.gov | nih.gov |

| 2,5-Disubstituted 1,3,4-Oxadiazoles | Aspergillus niger, Candida albicans | 8 to 16 times greater activity than fluconazole. nih.gov | nih.gov |

Antiviral Properties (e.g., HIV-1, HIV-2, Herpes Simplex Virus, SARS-CoV-2)

The 1,2,4-oxadiazole scaffold has been investigated for its potential antiviral activities, including against significant human pathogens like HIV and SARS-CoV-2.

In the context of HIV, a novel series of 1,2,4-triazole phenylalanine derivatives, designed through scaffold hopping from known capsid (CA) inhibitors, demonstrated potent antiretroviral activity against both HIV-1 and HIV-2 strains. nih.gov One particular compound, d19, exhibited an EC50 value of 0.59 μM against HIV-1 and 2.69 μM against HIV-2. nih.gov This compound was shown to preferentially bind to the hexameric form of the HIV capsid protein. nih.gov

Regarding SARS-CoV-2, researchers have repurposed the 1,2,4-oxadiazole scaffold to develop inhibitors of the viral papain-like protease (PLpro), an enzyme crucial for viral replication. nih.gov The design strategy involved creating isosteric replacements of the amide backbone in a known PLpro inhibitor with the 1,2,4-oxadiazole core. nih.gov One derivative, 2-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]aniline, showed dual inhibitory potential against both SARS-CoV-2 PLpro (IC50 = 7.197 μM) and the spike protein's receptor-binding domain (RBD) (IC50 = 8.673 μM), which is responsible for viral entry into host cells. nih.gov

The table below summarizes the antiviral activity of these oxadiazole-related compounds:

Table 3: Antiviral Activity of Selected Oxadiazole and Related Derivatives

| Compound Type | Viral Target | Observed Effect/Activity | Reference(s) |

| 1,2,4-Triazole Phenylalanine Derivative (d19) | HIV-1, HIV-2 | EC50 of 0.59 μM (HIV-1) and 2.69 μM (HIV-2). nih.gov | nih.gov |

| 2-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]aniline | SARS-CoV-2 PLpro, Spike Protein RBD | IC50 of 7.197 μM (PLpro) and 8.673 μM (RBD). nih.gov | nih.gov |

Antiparasitic Activity (e.g., Leishmania infantum, Trypanosoma cruzi, Antitubercular)

The 1,2,4-oxadiazole and its isomeric 1,3,4-oxadiazole scaffolds have been a source of promising compounds with antiparasitic and antitubercular activities.

In the area of antitubercular research, several studies have highlighted the potential of oxadiazole derivatives. A series of (E)-5-(4-(benzylidene amino) phenyl)-1,3,4-oxadiazole-2-thiol derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis H37Rv. elsevierpure.com One compound, 5-(4-{(E)-[(2-nitrophenyl) methylidene] amino} phenyl)-1,3,4-oxadiazole-2-thiol, demonstrated a minimum inhibitory concentration (MIC) of 0.8 µg/ml. elsevierpure.com Another study on benzo scispace.comijpsjournal.comcyclohepta[1,2-b]pyridine-1,3,4-oxadiazole hybrids also identified potent antitubercular agents, with one compound showing a MIC of 1.56 μg/ml against M. tuberculosis H37Rv. nih.gov Furthermore, simple 5-substituted 2-mercapto-1,3,4-oxadiazole derivatives have shown inhibitory activity against M. tuberculosis H37Rv, including strains resistant to common antitubercular drugs. nih.gov

The following table summarizes the antitubercular activity of various oxadiazole derivatives:

Table 4: Antitubercular Activity of Selected Oxadiazole Derivatives

| Compound Type | Target Organism | Observed Effect/Activity (MIC) | Reference(s) |

| (E)-5-(4-(benzylidene amino) phenyl)-1,3,4-oxadiazole-2-thiol derivative | M. tuberculosis H37Rv | 0.8 µg/ml | elsevierpure.com |

| Benzo scispace.comijpsjournal.comcyclohepta[1,2-b]pyridine-1,3,4-oxadiazole hybrid | M. tuberculosis H37Rv | 1.56 μg/ml | nih.gov |

| 5-substituted 2-mercapto-1,3,4-oxadiazole derivative | M. tuberculosis H37Rv | Active against resistant strains | nih.gov |

Anti-inflammatory and Analgesic Effects

Derivatives of 1,2,4-oxadiazole have demonstrated significant potential as anti-inflammatory and analgesic agents.

One study investigated the effects of 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid (POPA) and found it to possess significant local analgesic and anti-inflammatory activity after oral administration. nih.gov In a test involving acetic acid-induced writhing in mice, POPA inhibited writhing by 31.0% and 49.5% at doses of 150 and 300 mg/kg, respectively. nih.gov The same compound also reduced carrageenan-induced inflammation in rats by 43.3% and 42.2% at doses of 75 and 150 mg/kg, respectively. nih.gov Notably, POPA showed no central nervous system involvement in the hot plate test, suggesting it acts as a local analgesic. nih.gov

Other studies on 1,3,4-oxadiazole derivatives have also reported potent analgesic and anti-inflammatory effects. nih.gov Some of these compounds act as selective COX-2 inhibitors, which may lead to fewer gastrointestinal side effects compared to non-selective NSAIDs. ijpsjournal.comnih.gov For instance, a series of 2,5-diaryl-1,3,4-oxadiazoles were found to be potent and selective COX-2 inhibitors, with some compounds showing anti-inflammatory activity superior to celecoxib. rsc.org

The table below presents data on the anti-inflammatory and analgesic effects of selected oxadiazole derivatives.

Table 5: Anti-inflammatory and Analgesic Effects of Selected Oxadiazole Derivatives

| Compound | Test Model | Dose | Observed Effect | Reference(s) |

| 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid (POPA) | Acetic acid-induced writhing (mice) | 150 mg/kg | 31.0% inhibition | nih.gov |

| 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid (POPA) | Acetic acid-induced writhing (mice) | 300 mg/kg | 49.5% inhibition | nih.gov |

| 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid (POPA) | Carrageenan-induced inflammation (rats) | 75 mg/kg | 43.3% reduction | nih.gov |

| 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid (POPA) | Carrageenan-induced inflammation (rats) | 150 mg/kg | 42.2% reduction | nih.gov |

| 2,5-diaryl-1,3,4-oxadiazole derivative (6e) | COX-2 Inhibition | IC50 = 0.48–0.89 μM | Potent and selective inhibition | rsc.org |

Receptor Modulation (e.g., FXR Antagonism, PXR Agonism, 5-HT1B/D Inhibition)

The 1,2,4-oxadiazole core has been identified as a key scaffold for the development of compounds that modulate various receptors, including the Farnesoid X Receptor (FXR) and the Pregnane X Receptor (PXR). nih.govnih.govnih.gov

FXR Antagonism: Research has led to the discovery of a new class of FXR antagonists characterized by a 3,5-disubstituted 1,2,4-oxadiazole core. nih.gov FXR is a nuclear receptor involved in bile acid, lipid, and glucose metabolism, making it a promising target for metabolic disorders. nih.gov In one study, several 1,2,4-oxadiazole derivatives were synthesized and tested for their FXR antagonistic activity. nih.gov Compounds containing a piperidine (B6355638) ring, such as 3f and 13 , showed potent antagonistic activity with IC50 values of 0.58 ± 0.27 μM and 0.127 ± 0.02 μM, respectively. nih.gov

PXR Agonism: Further investigation into 1,2,4-oxadiazole derivatives revealed that some compounds can also act as PXR agonists. nih.govnih.gov PXR is a nuclear receptor that plays a role in xenobiotic metabolism and inflammation. nih.gov Certain 1,2,4-oxadiazole derivatives have been identified as dual FXR antagonists and PXR agonists, which could be beneficial in treating inflammatory disorders. nih.govnih.govresearchgate.net For example, compounds 5 and 11 from a synthesized series were the first nonsteroidal dual FXR/PXR modulators identified. nih.gov

The table below summarizes the receptor modulation activity of selected 1,2,4-oxadiazole derivatives.

Table 6: Receptor Modulation by 1,2,4-Oxadiazole Derivatives

| Compound | Receptor Target | Activity | IC50/EC50 | Reference(s) |

| 3f | FXR | Antagonist | 0.58 ± 0.27 μM | nih.gov |

| 13 | FXR | Antagonist | 0.127 ± 0.02 μM | nih.gov |

| 5 | FXR/PXR | Dual Antagonist/Agonist | - | nih.gov |

| 11 | FXR/PXR | Dual Antagonist/Agonist | - | nih.gov |

Structure-Activity Relationships (SAR) and Lead Optimization

The biological activity of 1,2,4-oxadiazole derivatives is highly dependent on the nature and position of the substituents on the heterocyclic ring. nih.gov

In the development of FXR antagonists, SAR studies revealed that a 3-naphthyl-1,2,4-oxadiazole core was a promising starting point. nih.gov The presence of a protonable core at the C-5 position, such as a piperidine ring, was found to be a key structural element for potent antagonistic activity. nih.gov Specifically, an N-bearing six-membered heterocycle at the C-5 position was identified as crucial. nih.gov Further modifications to the N-alkyl side chain of the piperidine ring were explored to optimize activity. nih.gov

For antitubercular 1,3,4-oxadiazole derivatives, the presence of certain substituents on the phenyl ring was shown to be important. elsevierpure.com Molecular docking studies have been used to understand the binding of these compounds to their targets and guide further optimization. elsevierpure.com

In the case of anti-inflammatory 2,5-diaryl-1,3,4-oxadiazoles, SAR analysis indicated that compounds with methylsulfonyl moieties led to more selective inhibition of COX-2. rsc.org This is supported by molecular docking studies that show how these groups interact with the active site of the enzyme. rsc.org

For antiviral 1,2,4-oxadiazole derivatives targeting SARS-CoV-2 PLpro, the design strategy involved mimicking the structural features of a known inhibitor. nih.gov The substitution pattern on the oxadiazole scaffold was rationalized to potentially target other viral proteins as well, such as the spike protein. nih.gov Docking simulations have helped to understand the structural determinants of activity and inform further optimization efforts. nih.gov

Positional Effects of Substituents on Biological Potency and Selectivity

The placement of substituents on the 1,2,4-oxadiazole ring and its appended phenyl groups plays a critical role in determining the biological potency and selectivity of these compounds.

Substitution at the 3 and 5 positions: The 1,2,4-oxadiazole ring is most commonly substituted at the C3 and C5 positions. nih.gov The nature of the groups at these positions dictates the molecule's interaction with biological targets. For instance, in a series of Sirt2 inhibitors, a para-substituted phenyl ring at the 3rd position and a cyclic aminomethyl or haloalkyl chain at the 5th position were found to be crucial for inhibitory action. nih.gov

Aromatic ring substitution: The position of substituents on the phenyl rings also significantly impacts activity. For example, in a series of 1,2,4-oxadiazole-1,3,4-oxadiazole-fused derivatives, the introduction of an electron-withdrawing group (EWG) at the meta position of the 5-aryl-1,2,4-oxadiazole aromatic ring was more favorable for antitumor activity than para substitution. nih.gov Conversely, for some 1,2,4-oxadiazole linked imidazopyridine derivatives, an electron-donating group on the phenyl ring was found to be necessary for potent anticancer activity. juniperpublishers.com

Azabicyclic systems: For antagonists of the 5-HT3 receptor, constraining the basic nitrogen within an azabicyclic system, particularly with the nitrogen at the bridgehead position, leads to the highest affinity. wikipedia.org

Influence of Electronic and Steric Properties on Activity

The electronic (electron-donating or electron-withdrawing) and steric (size and shape) properties of substituents are key determinants of the biological activity of 1,2,4-oxadiazole analogs.

Electron-donating vs. Electron-withdrawing groups: The effect of electronic properties can be target-dependent. For instance, the presence of electron-donating groups (EDGs) on the phenyl ring of some 1,2,4-oxadiazole derivatives enhanced antiproliferative potency, while the introduction of electron-withdrawing groups (EWGs) decreased it. nih.gov In another study, the introduction of an EWG at the para position of the aromatic ring was crucial for high biological activity against the WiDr cancer cell line. nih.gov Specifically, the introduction of a nitro group, a strong EWG, at the meta position of the 5-aryl-1,2,4-oxadiazole aromatic ring increased antitumor activity. nih.gov

Steric factors: Steric bulk can also have a significant impact. For some 5-HT3 receptor antagonists, sterically bulky substituents show a greater interaction with gating amino acid residues, favoring the open conformation of the ion channel. wikipedia.org However, the 5-HT3 receptor can only accommodate small substituents on the charged amine, with a methyl group being optimal. wikipedia.org In a series of 1,2,4-oxadiazole linked with 1,2,4-thiadiazole-pyrimidines, a 3,4,5-trimethoxy group on the phenyl ring was found to be necessary for optimal anticancer activity, highlighting the importance of both electronic and steric factors. juniperpublishers.com

Halogen atoms: The replacement of EDGs or EWGs with halogen atoms in the phenyl ring has been shown to decrease the antiproliferative activities of some 1,2,4-oxadiazole derivatives. nih.gov

Bioisosteric Replacements in Drug Design

Bioisosteric replacement, the substitution of one chemical group with another that has similar physical or chemical properties, is a common strategy in drug design to improve potency, selectivity, and pharmacokinetic properties.

Oxadiazole isomers: The 1,2,4-oxadiazole ring itself can be considered a bioisostere of ester and amide functionalities. chim.it The replacement of the central imidazole (B134444) heterocycle in nortopsentin with a 1,2,4-oxadiazole framework resulted in analogs with cytotoxic activity against the HCT-116 cancer cell line. nih.gov

Replacement of linkers: In analogs of the multi-targeted tyrosine-kinase inhibitor Ponatinib, the replacement of an alkynyl linker with a 1,2,4-oxadiazole ring enhanced the biological activity against the RET enzyme. nih.gov

1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole: Bioisosteric replacement of a 1,2,4-oxadiazole ring with a 1,3,4-oxadiazole ring has been reported to lead to higher polarity and reduced metabolic degradation. rsc.org However, in a series of cannabinoid receptor 2 (CB2) ligands, this replacement resulted in a 10- to 50-fold reduction in CB2 affinity. rsc.org

Other bioisosteric replacements: The 1,2,4-oxadiazole ring has been used as a bioisostere in the discovery of neuroprotective MAO B inhibitors. nih.gov The introduction of a 1,2,4-oxadiazole ring in 5-substituted-1H-indazoles led to the most potent and selective human MAO B inhibitor in the series. nih.gov

In Vitro Biological Evaluation

The biological activity of 5-benzyl-3-phenyl-1,2,4-oxadiazole and its analogs is assessed through a variety of in vitro assays.

Cell Line-Based Assays (e.g., IC50 values against various human cancer cell lines)

The cytotoxic effects of 1,2,4-oxadiazole derivatives are frequently evaluated against a panel of human cancer cell lines to determine their half-maximal inhibitory concentration (IC50) values.

Broad-spectrum activity: Many 1,2,4-oxadiazole derivatives have demonstrated cytotoxic activity against a range of cancer cell lines, including breast (MCF-7, MDA-MB-231), lung (A549), colon (Colo-205, HCT-116, CaCo-2), and prostate (PC-3) cancer cell lines. nih.govjuniperpublishers.comresearchgate.net

Potent analogs: For example, a series of 1,2,4-oxadiazole linked with 1,2,4-thiadiazole-pyrimidines showed potent activity, with one compound exhibiting IC50 values of 0.22 µM against MCF-7 and 0.11 µM against A-549 cell lines. juniperpublishers.com Another study reported a 1,2,4-oxadiazole linked imidazopyridine derivative with an IC50 of 0.68 µM against MCF-7 cells. juniperpublishers.com

Glioblastoma cell lines: Novel caffeic and ferulic acid-based 1,2,4-oxadiazole hybrids have been evaluated against glioblastoma (GBM) cell lines U87, T98G, and LN229, with some compounds showing significant inhibitory activity. nih.gov

Interactive Table: IC50 Values of Selected 1,2,4-Oxadiazole Derivatives against Various Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 1,2,4-Oxadiazole-sulfonamide derivative 3 | HCT-116 | 6.0 ± 3 | juniperpublishers.com |

| 1,2,4-Oxadiazole linked 1,2,4-thiadiazole-pyrimidine 5 | MCF-7 | 0.22 ± 0.078 | juniperpublishers.com |

| 1,2,4-Oxadiazole linked 1,2,4-thiadiazole-pyrimidine 5 | A-549 | 0.11 ± 0.051 | juniperpublishers.com |

| 1,2,4-Oxadiazole linked 1,2,4-thiadiazole-pyrimidine 5 | Colo-205 | 0.93 ± 0.043 | juniperpublishers.com |

| 1,2,4-Oxadiazole linked 1,2,4-thiadiazole-pyrimidine 5 | A2780 | 0.34 ± 0.056 | juniperpublishers.com |

| 1,2,4-Oxadiazole linked Imidazopyridine 1 | MCF-7 | 0.68 ± 0.03 | juniperpublishers.com |

| 1,2,4-Oxadiazole linked Imidazopyridine 1 | A-549 | 1.56 ± 0.061 | juniperpublishers.com |

| 1,2,4-Oxadiazole linked Imidazopyridine 1 | A375 | 0.79 ± 0.033 | juniperpublishers.com |

| Caffeic acid-based 1,2,4-oxadiazole hybrid 1 | U87 | ~35 | nih.gov |

| Caffeic acid-based 1,2,4-oxadiazole hybrid 1 | T98G | ~35 | nih.gov |

| Caffeic acid-based 1,2,4-oxadiazole hybrid 1 | LN229 | ~38 | nih.gov |

| 2-[3-(pyridine-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole | CaCo-2 | 4.96 | researchgate.net |

| [2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazol-4-yl]methanol | DLD1 | 0.35 | researchgate.net |

| 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole | T47D | 19.40 | researchgate.net |

| 4-[5-(benzo[d]thiazol-2-yl)-1,2,4-oxadiazol-3-yl]benzene-1,2-diol | PC-3 | 15.7 | researchgate.net |

Enzyme Inhibition Assays

The inhibitory activity of 1,2,4-oxadiazole derivatives against specific enzymes is a key aspect of their pharmacological evaluation.

Cholinesterase inhibition: Derivatives of 5-benzyl-1,3,4-oxadiazole have been synthesized and evaluated for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease. who.intresearchgate.netnih.gov Some N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2-yl-2''-sulfanyl acetamide (B32628) were found to be more active against AChE. researchgate.netnih.gov

Carbonic Anhydrase Inhibition: A series of 1,2,4-oxadiazole derivatives have been investigated as inhibitors of carbonic anhydrase IX (CAIX), an enzyme associated with tumor progression. researchgate.net One such derivative showed CAIX inhibitory activity with an IC50 of 4.23 µM. researchgate.net

Histone Deacetylase (HDAC) Inhibition: New series of 1,2,4-oxadiazole hydroxamate-based derivatives have been described as HDAC inhibitors. nih.gov

Other enzyme targets: 1,2,4-Oxadiazole derivatives have also been evaluated as inhibitors of other enzymes, including monoamine oxidase B (MAO B), matrix metalloproteinase-9 (MMP-9), and aldo-keto reductases. nih.govtandfonline.comacs.org For instance, a 1,2,4-oxadiazole-Ponatinib analog inhibited the RET enzyme with an IC50 value of 7.3 nM. nih.gov

Selectivity Studies against Normal Cell Lines

Assessing the cytotoxicity of potential anticancer agents against normal, non-cancerous cell lines is crucial to determine their selectivity and potential for therapeutic application.

Selectivity for cancer cells: Several studies have demonstrated that certain 1,2,4-oxadiazole derivatives exhibit selectivity for cancer cells over normal cells. For example, caffeic and ferulic acid-based 1,2,4-oxadiazole hybrids showed high inhibitory activity against various cancer cell lines without toxicity to healthy human mesenchymal stem cells (hMSC). nih.gov

Melanoma cell selectivity: A study on the N-cyclohexyl-3-(3-methylphenyl)-1,2,4-oxadiazole-5-amine derivative showed that it was 2.6 times more selective for B16-F10 melanoma cells compared to murine Bone Marrow-Derived Macrophages (BMDMs). nih.gov

Low cytotoxicity to normal cells: In another study, novel α-amino phosphonate (B1237965) oxadiazole derivatives showed good antiproliferative activities against the HCT116 colon cancer cell line with low cytotoxicity towards the normal fetal colon cell line (FHC).

In Vivo Efficacy Studies in Animal Models

The therapeutic potential of 5-benzyl-3-phenyl-1,2,4-oxadiazole and its analogs has been investigated in various animal models, demonstrating efficacy in a range of pathological conditions. These studies provide crucial insights into the pharmacological effects of this class of compounds in a living system.

A notable analog, compound 24, which features a bisphenol hydroxyl-substituted 1,2,4-oxadiazole core, has shown significant neuroprotective effects in a rat model of transient focal cerebral ischemia. nih.gov This model, induced by middle cerebral artery occlusion (MCAO), mimics the conditions of an ischemic stroke. Treatment with compound 24 resulted in a significant reduction in brain infarction size and an improvement in neurological function. nih.gov The underlying mechanism for this neuroprotection is linked to the activation of the Nrf2 signaling pathway, which plays a critical role in the antioxidant defense system. nih.gov

| Compound | Animal Model | Condition | Key Efficacy Findings |

| Compound 24 (bisphenol hydroxyl-substituted 1,2,4-oxadiazole) | Rat (MCAO model) | Ischemic Stroke | Reduced brain infarction, Improved neurological function |

The efficacy of 1,2,4-oxadiazole derivatives has also been explored in the context of Alzheimer's disease (AD). A novel derivative, wyc-7-20, was tested in 3xTg-AD mice, a transgenic model that develops key pathological features of AD. dovepress.com Treatment with wyc-7-20 led to improved cognitive performance and a reduction in both β-amyloid (Aβ) plaques and tau protein phosphorylation, two of the main hallmarks of Alzheimer's pathology. dovepress.com

Another study focused on a molecular hybrid, SD-6, which incorporates a 5-phenyl-1,3,4-oxadiazole-2-thione scaffold. In rat models of AD induced by scopolamine (B1681570) or Aβ, compound SD-6 demonstrated an ability to ameliorate cognitive and memory deficits. acs.org This was observed in behavioral tests such as the Y-maze and Morris water maze. acs.org

| Compound | Animal Model | Condition | Key Efficacy Findings |

| wyc-7-20 (1,2,4-Oxadiazole derivative) | 3xTg-AD Mice | Alzheimer's Disease | Improved cognitive impairments, Reduced Aβ plaques and tau phosphorylation. dovepress.com |

| SD-6 (5-phenyl-1,3,4-oxadiazole-2-thione hybrid) | Rat (Scopolamine and Aβ-induced models) | Alzheimer's Disease | Ameliorated cognitive and memory functions. acs.org |

Substituted diphenyl-1,3,4-oxadiazole derivatives have been evaluated for their effects on the central nervous system (CNS). nih.gov In vivo studies using models such as the maximal electroshock seizure (MES) test and the elevated plus maze revealed that certain compounds possess anticonvulsant, antidepressant, and antianxiety properties. nih.gov Specifically, compounds designated as XIV and XV were identified as being particularly effective, with their activity profiles being comparable to standard drugs but without inducing neurotoxicity at the tested doses. nih.gov

Further research on other 1,3,4-oxadiazole derivatives demonstrated anticonvulsant activity in test animals. bepls.com For instance, compound IVc showed significant protection against leptazole-induced convulsions, and compound IV-f was noted for its ability to reduce locomotor activity, suggesting a CNS depressant effect. bepls.com

| Compound Series | Animal Model | Activity | Key Efficacy Findings |

| Substituted diphenyl-1,3,4-oxadiazoles (XIV, XV) | Not specified | Anticonvulsant, Antidepressant, Antianxiety | Promising activity with no neurotoxicity. nih.gov |

| 1,3,4-Oxadiazole derivatives (IVc, IV-f) | Not specified | Anticonvulsant, CNS Depressant | Compound IVc showed 78% inhibition of leptazole-induced convulsions; Compound IV-f significantly reduced locomotor activity. bepls.com |

The anti-inflammatory potential of 1,3,4-oxadiazole derivatives has been demonstrated in a carrageenan-induced paw edema model in rats, a standard in vivo assay for acute inflammation. mdpi.com A series of 2-[3-(4-bromophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazole derivatives (21a–n) exhibited anti-inflammatory effects ranging from approximately 33% to 62% inhibition of paw swelling. mdpi.com Another series of 5-[2-(4-isobutylphenyl)ethyl]-2-(aryl)-1,3,4-oxadiazole derivatives also showed anti-inflammatory activity in the same model. mdpi.com

| Compound Series | Animal Model | Condition | Key Efficacy Findings |

| 2-[3-(4-bromophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazole derivatives (21a–n) | Rat (Carrageenan-induced paw edema) | Inflammation | 33% to 62% inhibition of paw swelling. mdpi.com |

| 5-[2-(4-isobutylphenyl)ethyl]-2-(aryl)-1,3,4-oxadiazole derivatives | Rat (Carrageenan-induced paw edema) | Inflammation | Showed anti-inflammatory effects. mdpi.com |

Advanced Topics and Future Research Directions

Development of Prodrug Strategies for 5-benzyl-3-phenyl-1,2,4-oxadiazole Derivatives

A significant area of interest in medicinal chemistry is the development of prodrugs to enhance the pharmacokinetic properties of a therapeutic agent, such as its solubility, absorption, and targeted delivery. The 1,2,4-oxadiazole (B8745197) ring is recognized as a bioisostere of esters and amides, offering a metabolically stable alternative. lifechemicals.comresearchgate.net This characteristic makes it a compelling candidate for incorporation into prodrug designs.

Future research could focus on designing derivatives of 5-benzyl-3-phenyl-1,2,4-oxadiazole that act as prodrugs. For instance, functional groups could be appended to the phenyl or benzyl (B1604629) rings that are cleaved in vivo by specific enzymes to release the active pharmacophore. This approach could be particularly beneficial for improving the oral bioavailability of compounds that are otherwise poorly absorbed.

| Prodrug Strategy | Rationale | Potential Advantage |

| Ester Linkages | Introduction of an ester group that can be hydrolyzed by esterases. | Improved water solubility and passive diffusion across cell membranes. |

| Phosphate Esters | Addition of a phosphate group to enhance aqueous solubility. | Increased solubility for intravenous administration and potential for targeted delivery to bone tissue. |

| Amino Acid Conjugates | Attachment of amino acids to exploit specific amino acid transporters. | Enhanced absorption and potential for targeted delivery to specific tissues or tumors. |

Exploration of Novel Biological Targets and Pathways

While 1,2,4-oxadiazole derivatives have been investigated for a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, the exploration of novel targets and pathways remains a key area for future research. researchgate.netnih.gov The structural versatility of the 5-benzyl-3-phenyl-1,2,4-oxadiazole scaffold allows for the generation of large libraries of compounds for high-throughput screening against a wide array of biological targets.

Emerging areas of investigation could include:

Neurodegenerative Diseases: Targeting enzymes and receptors implicated in Alzheimer's and Parkinson's disease. nih.govnih.gov

Metabolic Disorders: Investigating the potential of these compounds to modulate enzymes involved in diabetes and obesity.